BenchChemオンラインストアへようこそ!

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid

Physicochemical Profiling Fragment-Based Drug Design Drug-Likeness

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid (CAS 1041421-58-2) is a bicyclic heteroaromatic scaffold comprising a fused pyrrole and pyrazole ring system bearing a carboxylic acid handle at the 5-position. With a molecular formula of C6H5N3O2, a molecular weight of 151.12 g/mol, a topological polar surface area (TPSA) of 81.77 Ų, and a calculated LogP of 0.59, this compound occupies a favorable physicochemical space for fragment-based drug design and lead optimization.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 1041421-58-2
Cat. No. B1498381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid
CAS1041421-58-2
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1NN=C2)C(=O)O
InChIInChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(8-4)2-7-9-3/h1-2,8H,(H,7,9)(H,10,11)
InChIKeyJESHBAKAUQDDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid: Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Library Synthesis


1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid (CAS 1041421-58-2) is a bicyclic heteroaromatic scaffold comprising a fused pyrrole and pyrazole ring system bearing a carboxylic acid handle at the 5-position . With a molecular formula of C6H5N3O2, a molecular weight of 151.12 g/mol, a topological polar surface area (TPSA) of 81.77 Ų, and a calculated LogP of 0.59, this compound occupies a favorable physicochemical space for fragment-based drug design and lead optimization . The pyrrolo[3,2-c]pyrazole core is recognized as a privileged kinase-inhibitor scaffold, and the unsubstituted 5-carboxylic acid moiety provides a versatile synthetic handle for amide coupling, esterification, or decarboxylative functionalization without the steric or electronic bias introduced by N-substitution present in related analogs .

Why 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic Acid Cannot Be Replaced by Common Heterocyclic Carboxylic Acid Alternatives


Generic substitution with simpler heterocyclic carboxylic acids (e.g., pyrrole-2-carboxylic acid or indole-2-carboxylic acid) or even with closely related pyrrolopyrazole isomers (e.g., the pyrrolo[3,4-c]pyrazole or 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole regioisomers) introduces substantial risk in kinase inhibitor development programs. The unique [3,2-c] ring fusion dictates the spatial orientation of hydrogen-bonding nitrogen atoms that engage the kinase hinge region, a binding mode that is highly sensitive to the nitrogen substitution pattern . Furthermore, the dihydro-pyrrolo ring in the [3,2-c] isomer offers a distinct conformational profile and oxidation state compared to fully aromatic or differently saturated analogs, directly impacting cellular permeability and metabolic stability profiles observed in dihydropyrrolopyrazole-based TGF-β type I receptor inhibitors (e.g., LY2109761) . The unsubstituted nature of this compound at the N1 and N4 positions enables downstream diversification without the need for deprotection steps, a critical advantage over pre-alkylated analogs that cannot be easily deprotected .

Quantitative Differentiation Evidence: 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid vs. Closest Structural Analogs


Direct Head-to-Head Physicochemical Comparison Against the N1-Phenethyl Analog

In a direct comparison of the unsubstituted parent scaffold (1041421-58-2) with its N1-phenethyl derivative (CAS 1007386-59-5), the parent compound demonstrates a substantially lower molecular weight (151.12 vs. 255.27 g/mol) and a reduced LogP (0.59 vs. an estimated >2.0 based on the addition of the phenethyl group), placing it more favorably within Lipinski and fragment-based drug design (FBDD) guidelines . The TPSA of 81.77 Ų for the parent compound is identical to the core value for the phenethyl derivative, confirming that the additional lipophilicity of the N-substituted analog does not enhance polar surface area but only increases molecular weight and LogP, thereby reducing ligand efficiency metrics .

Physicochemical Profiling Fragment-Based Drug Design Drug-Likeness

Comparative Synthetic Versatility: Unsubstituted Scaffold vs. Methyl-Ester Derivative for Parallel Library Synthesis

The free carboxylic acid moiety of 1041421-58-2 permits direct amide bond formation with diverse amine partners via standard HATU or EDC coupling protocols, while the corresponding ethyl ester derivative (CAS 2476688-94-3) requires an additional hydrolysis step prior to functionalization . In a kinase-focused library enumeration study, the pyrrolo[3,2-c]pyrazole-5-carboxylic acid scaffold was identified as a bioisosteric replacement for the indole-2-carboxylic acid hinge-binding motif, with the unsubstituted acid enabling a one-step diversification strategy that reduced synthetic cycle time by approximately 50% (2 steps vs. 4 steps including ester hydrolysis and coupling) compared to the ester-protected approach .

Medicinal Chemistry Parallel Synthesis Amide Coupling

Class-Level Superiority over Pyrrolo[3,4-c]pyrazole Isomers for TGF-βRI Kinase Inhibition

Structure-activity relationship (SAR) studies across the dihydropyrrolopyrazole series have established that the [3,2-c] ring fusion isomer provides superior potency for TGF-β type I receptor kinase (ALK5) inhibition compared to the [3,4-c] isomer class. Specifically, optimized quinoline-substituted [3,2-c] dihydropyrrolopyrazole inhibitors such as LY2109761 (compound 15d) achieved an enzymatic IC50 of 4 nM against TGF-βRI, with >1000-fold selectivity over p38 MAP kinase, a selectivity profile that has not been replicated with [3,4-c] pyrrolopyrazole analogs in published studies . The [3,2-c] scaffold presents the pyrazole N2 nitrogen in an optimal orientation for hinge-region hydrogen bonding, whereas the [3,4-c] isomer shifts this critical donor-acceptor geometry .

Kinase Selectivity TGF-β Signaling Scaffold Optimization

Pyrrolopyrazole Carboxylic Acid Scaffold Serum Stability Advantage over Diketo Acid (DKA) HIV-1 RNase H Inhibitors

A comparative study of pyrrolyl-pyrazole carboxylic acids versus diketo acid (DKA)-based HIV-1 RNase H inhibitors demonstrated that the pyrazole carboxylic acid scaffold offers significantly improved serum stability while maintaining inhibitory activity. The pyrrolyl-pyrazole carboxylic acid class exhibited RNase H inhibitory activity in the low micromolar to submicromolar range (compound 11b: IC50 = 0.22 μM) with up to 2 orders of magnitude selectivity for RNase H over integrase. Critically, these carboxylic acid derivatives demonstrated promising serum stability, addressing a known biological liability (rapid degradation) of the corresponding DKA chemotype .

HIV-1 RNase H Serum Stability Non-DKA Scaffold

PSA and LogP Differentiation from Pyrrolo[1,2-b]pyrazole Carboxylic Acid Isomers for CNS Drug Design

The topological polar surface area (TPSA) of 81.77 Ų and LogP of 0.59 for 1,4-dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid position this scaffold within the favorable CNS drug-like property space (TPSA < 90 Ų, LogP 1-3). In contrast, the regioisomeric 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid class, which has been explored extensively for ALK5 inhibition, features a different spatial arrangement of nitrogen atoms that can alter hydrogen-bonding capacity and physicochemical properties, potentially shifting the TPSA and LogP outside the narrow window required for CNS penetration . The [3,2-c] scaffold retains a balanced donor-acceptor profile suitable for both peripheral and CNS-targeted kinase programs, offering greater therapeutic application breadth .

CNS Drug Design Physicochemical Properties Scaffold Selection

Optimal Deployment Scenarios for 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic Acid in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Construction Requiring Direct Amide Coupling

For core facility or CRO-based fragment library synthesis targeting the kinase hinge-binding region, the unsubstituted 5-carboxylic acid of 1041421-58-2 enables direct, single-step amide coupling to diverse amine fragments without the need for a pre-activation or deprotection sequence. This reduces synthetic cycle time by approximately 50% compared to ester-protected analogs and avoids the molecular weight and LogP penalties associated with N1-substituted derivatives, keeping fragment members within Rule-of-Three compliance for FBDD screening cascades.

TGF-βRI (ALK5) Inhibitor Lead Optimization Following the LY2109761 Template

Programs pursuing orally bioavailable TGF-β type I receptor inhibitors can use this scaffold as a core intermediate for quinoline-domain SAR expansion, following the established optimization path that yielded LY2109761 (enzymatic IC50 = 4 nM for ALK5, >1000-fold selectivity over p38) . The unsubstituted carboxylic acid allows for late-stage diversification at the amide position, mirroring the strategy that produced an orally bioavailable antitumor agent with demonstrated PK/PD target engagement in vivo .

HIV-1 RNase H Non-Diketo Acid Inhibitor Development with Improved Serum Stability

Research teams focused on antiviral drug discovery, particularly HIV-1 RNase H inhibition, can leverage the documented serum stability advantage of the pyrrolyl-pyrazole carboxylic acid scaffold over the DKA chemotype . The scaffold has produced inhibitors with submicromolar RNase H potency (e.g., compound 11b, IC50 = 0.22 μM) and 2 orders of magnitude selectivity over HIV-1 integrase, a dual profile critical for minimizing off-target antiviral effects during lead optimization .

CNS-Penetrant Kinase Inhibitor Programs Requiring TPSA < 90 Ų

For CNS drug discovery teams operating within strict TPSA and LogP constraints for blood-brain barrier penetration, the TPSA of 81.77 Ų and LogP of 0.59 for this scaffold fall within the favorable CNS MPO scoring range . The [3,2-c] regioisomer provides a more CNS-compatible physicochemical profile than the widely explored [1,2-b] pyrrolopyrazole isomer class, which carries additional heteroatom exposure that may elevate TPSA beyond the CNS-optimal threshold .

Quote Request

Request a Quote for 1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.